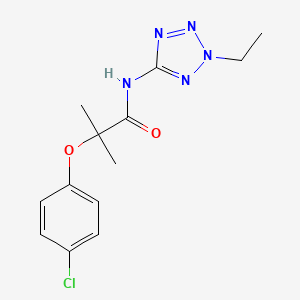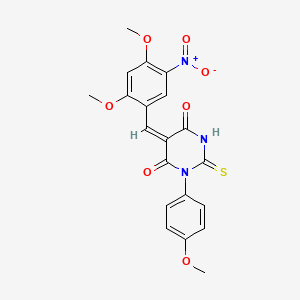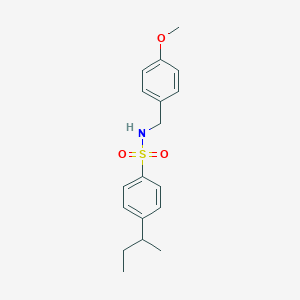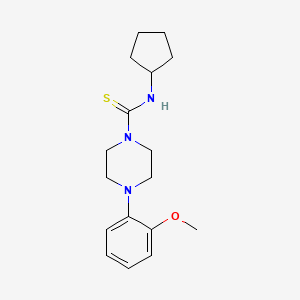
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide exerts its effects through the inhibition of certain ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are important for the propagation of action potentials in neurons and are also involved in the pathophysiology of various diseases. By inhibiting VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide can alter neuronal excitability and potentially modulate disease states.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on VGSCs, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of other ion channels, including potassium channels and calcium channels. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to alter the activity of certain enzymes, such as proteases and phosphatases. These effects could have implications for various disease states and could provide new targets for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its specificity for VGSCs. This allows researchers to study the effects of VGSC inhibition in a controlled manner. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to have relatively low toxicity, making it a safer alternative to other VGSC inhibitors. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide could be used as a tool to study the role of VGSCs in various disease states, including pain, cardiac arrhythmias, and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide, as well as its potential as a drug discovery tool.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been shown to inhibit the activity of certain ion channels, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide has been used as a tool in drug discovery, as it can be used to screen potential drug candidates for their effects on ion channels.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethyltetrazol-5-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-12(16-18-19)15-11(20)13(2,3)21-10-7-5-9(14)6-8-10/h5-8H,4H2,1-3H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRURUQBYHYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4853700.png)


![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4853724.png)

![2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4853744.png)

![N-butyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853746.png)
![N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4853757.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4853762.png)